5-Bromo-2-methoxy-1H-imidazole

Description

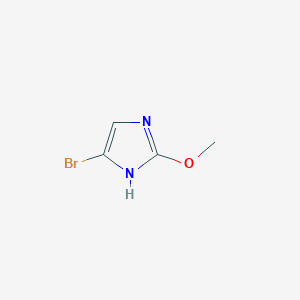

5-Bromo-2-methoxy-1H-imidazole is a halogenated imidazole derivative characterized by a bromine atom at the 5-position and a methoxy group (-OCH₃) at the 2-position of the imidazole ring. The molecular formula is C₄H₅BrN₂O, with a molecular weight of 201.00 g/mol.

Properties

Molecular Formula |

C4H5BrN2O |

|---|---|

Molecular Weight |

177.00 g/mol |

IUPAC Name |

5-bromo-2-methoxy-1H-imidazole |

InChI |

InChI=1S/C4H5BrN2O/c1-8-4-6-2-3(5)7-4/h2H,1H3,(H,6,7) |

InChI Key |

ZGHHXZLZFFLSJY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=C(N1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methoxy-1H-imidazole typically involves the bromination of 2-methoxy-1H-imidazole. One common method includes the use of bromine in the presence of a catalyst such as iron powder. The reaction proceeds under mild conditions, often at room temperature, to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification methods to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-methoxy-1H-imidazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The imidazole ring can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Substitution Reactions: Typical reagents include nucleophiles like sodium azide or potassium thiocyanate, often in the presence of a base such as sodium hydroxide.

Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Major Products:

Substitution Reactions: Products include various substituted imidazoles depending on the nucleophile used.

Oxidation Reactions: Products may include imidazole N-oxides or other oxidized derivatives.

Scientific Research Applications

Chemistry: 5-Bromo-2-methoxy-1H-imidazole is used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It may exhibit biological activities such as antimicrobial or anticancer properties .

Industry: The compound is used in the development of materials with specific properties, such as polymers or catalysts. Its unique structure allows for the creation of materials with enhanced performance characteristics .

Mechanism of Action

The mechanism of action of 5-Bromo-2-methoxy-1H-imidazole in biological systems involves its interaction with specific molecular targets. The imidazole ring can form hydrogen bonds and π-π interactions with proteins, influencing their function. The bromine atom and methoxy group can modulate the compound’s electronic properties, affecting its reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

The table below compares 5-Bromo-2-methoxy-1H-imidazole with structurally related imidazole and benzimidazole derivatives:

*Predicted based on analogous imidazole derivatives .

Key Observations:

Spectroscopic and Reactivity Profiles

- NMR Shifts :

- The methoxy group in this compound is expected to show a singlet near δ 3.8–4.0 ppm in ¹H NMR, while the bromine atom deshields adjacent protons, causing downfield shifts .

- Benzimidazole derivatives (e.g., 5-Bromo-2-methyl-1H-benzimidazole) exhibit aromatic proton signals between δ 7.0–8.5 ppm due to the fused benzene ring .

- Reactivity :

Pharmacological Relevance

- Antimicrobial Activity : Benzimidazole derivatives like 5-Bromo-2-methyl-1H-benzimidazole show inhibitory effects against Gram-positive bacteria (MIC: 2–8 µg/mL) due to interactions with DNA gyrase .

- Anticancer Potential: Bromine and methoxy substituents enhance intercalation with DNA or enzyme active sites, as seen in analogues targeting topoisomerase II .

- Kinase Inhibition: Fluorophenyl-substituted imidazoles (e.g., 1-(5-Bromo-2-fluorophenyl)-1H-imidazole) demonstrate nanomolar IC₅₀ values against tyrosine kinases, underscoring the role of halogen substituents in target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.